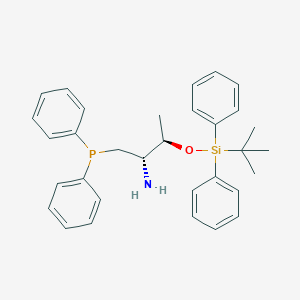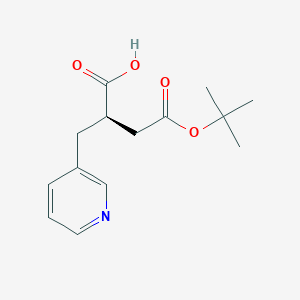
(R)-4-(tert-Butoxy)-4-oxo-2-(pyridin-3-ylmethyl)butanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-4-(tert-Butoxy)-4-oxo-2-(pyridin-3-ylmethyl)butanoic acid is a synthetic organic compound with a complex structure that includes a tert-butoxy group, a pyridin-3-ylmethyl group, and a butanoic acid backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-(tert-Butoxy)-4-oxo-2-(pyridin-3-ylmethyl)butanoic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the protection of the carboxylic acid group, followed by the introduction of the pyridin-3-ylmethyl group through a nucleophilic substitution reaction. The tert-butoxy group is then introduced via a tert-butylation reaction. The final step involves deprotection to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.
化学反应分析
Types of Reactions
®-4-(tert-Butoxy)-4-oxo-2-(pyridin-3-ylmethyl)butanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can be used to replace the tert-butoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may yield alcohols.
科学研究应用
Chemistry
In chemistry, ®-4-(tert-Butoxy)-4-oxo-2-(pyridin-3-ylmethyl)butanoic acid is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme-substrate interactions. Its ability to undergo various chemical reactions makes it useful for labeling and tracking biological molecules.
Medicine
In medicine, ®-4-(tert-Butoxy)-4-oxo-2-(pyridin-3-ylmethyl)butanoic acid is investigated for its potential therapeutic applications. Its structure allows it to interact with specific biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
作用机制
The mechanism of action of ®-4-(tert-Butoxy)-4-oxo-2-(pyridin-3-ylmethyl)butanoic acid involves its interaction with specific molecular targets. The pyridin-3-ylmethyl group allows it to bind to certain enzymes or receptors, modulating their activity. The tert-butoxy group can influence the compound’s solubility and stability, affecting its overall bioavailability and efficacy.
相似化合物的比较
Similar Compounds
®-4-(tert-Butoxy)-4-oxo-2-(pyridin-2-ylmethyl)butanoic acid: Similar structure but with the pyridinyl group at a different position.
®-4-(tert-Butoxy)-4-oxo-2-(pyridin-4-ylmethyl)butanoic acid: Similar structure but with the pyridinyl group at a different position.
®-4-(tert-Butoxy)-4-oxo-2-(quinolin-3-ylmethyl)butanoic acid: Similar structure but with a quinolinyl group instead of a pyridinyl group.
Uniqueness
The uniqueness of ®-4-(tert-Butoxy)-4-oxo-2-(pyridin-3-ylmethyl)butanoic acid lies in its specific arrangement of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
属性
分子式 |
C14H19NO4 |
|---|---|
分子量 |
265.30 g/mol |
IUPAC 名称 |
(2R)-4-[(2-methylpropan-2-yl)oxy]-4-oxo-2-(pyridin-3-ylmethyl)butanoic acid |
InChI |
InChI=1S/C14H19NO4/c1-14(2,3)19-12(16)8-11(13(17)18)7-10-5-4-6-15-9-10/h4-6,9,11H,7-8H2,1-3H3,(H,17,18)/t11-/m1/s1 |
InChI 键 |
VRXRFPDPGBZNDO-LLVKDONJSA-N |
手性 SMILES |
CC(C)(C)OC(=O)C[C@@H](CC1=CN=CC=C1)C(=O)O |
规范 SMILES |
CC(C)(C)OC(=O)CC(CC1=CN=CC=C1)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


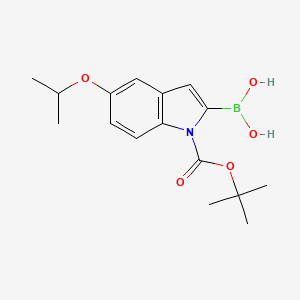
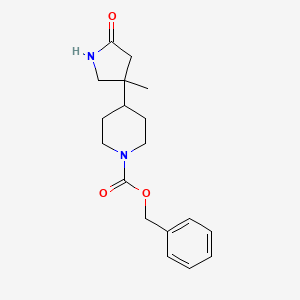

![(3AR,6aS)-N-benzyloctahydrocyclopenta[c]pyrrol-5-amine dihydrochloride](/img/structure/B12944947.png)
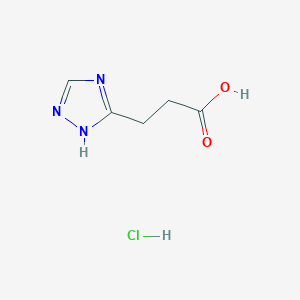
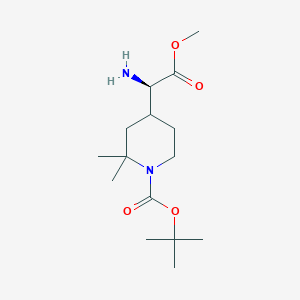
![tert-Butyl (5R,6S)-6-methyl-2-(2-oxo-2-phenylethyl)-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B12944972.png)
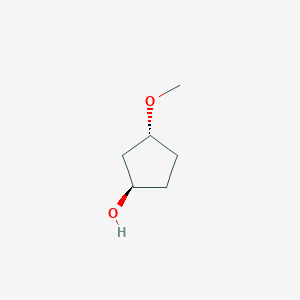
![N-[2-(3-Indolyl)ethyl]-2-[(4,6-diamino-1,3,5-triazin-2-yl)thio]acetamide](/img/structure/B12944990.png)
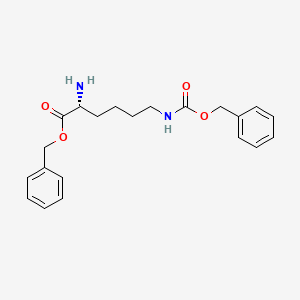
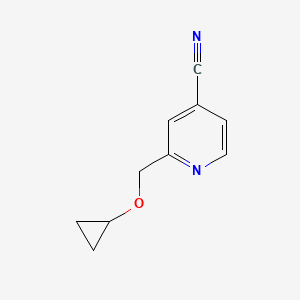
![D-Tyrosine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-2-iodo-](/img/structure/B12945006.png)

